1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane
Description
1-(Cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group and a 5,6-dimethylpyrimidin-4-yl moiety. Its structural uniqueness lies in the combination of a sulfonamide-linked cyclopropane and a dimethylated pyrimidine ring, which may confer distinct electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-11-12(2)15-10-16-14(11)17-6-3-7-18(9-8-17)21(19,20)13-4-5-13/h10,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGZINFMRFOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCN(CC2)S(=O)(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group can be attached through a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group or the diazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane with key analogs, focusing on structural modifications, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 3-chlorophenylpyrazole analog demonstrates high 5-HT₇R selectivity, suggesting that electron-withdrawing groups (e.g., Cl) on aromatic rings enhance receptor affinity. In contrast, the target compound’s cyclopropanesulfonyl group may improve metabolic stability over simple halogenated analogs.
Steric and Pharmacokinetic Considerations :
- The 5,6-dimethylpyrimidine in the target compound introduces steric hindrance, which may limit off-target interactions compared to smaller substituents (e.g., Cl in ).
- The 4-methoxyphenyl analog highlights how bulky substituents can reduce CNS bioavailability, whereas the target compound’s compact cyclopropane ring may favor blood-brain barrier penetration.
Salt Forms and Solubility :
- The hydrochloride salt in improves aqueous solubility, a feature absent in the target compound. This suggests that formulation adjustments (e.g., salt formation) could enhance the target’s developability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
